

2-Bromo-1-(oxan-4-yl)ethan-1-one synonyms and related compounds

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Compound of Interest

Compound Name: 2-Bromo-1-(oxan-4-yl)ethan-1-one

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An In-depth Technical Guide to **2-Bromo-1-(oxan-4-yl)ethan-1-one**: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **2-Bromo-1-(oxan-4-yl)ethan-1-one**. As a key building block in synthetic and medicinal chemistry, this α -bromo ketone offers a versatile platform for constructing more complex molecular architectures. This document provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

2-Bromo-1-(oxan-4-yl)ethan-1-one is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a reactive α -bromo ketone moiety. This combination makes it a valuable intermediate for introducing the oxane scaffold into larger molecules.

Synonyms and Alternative Names: The compound is known by several names in chemical literature and supplier catalogs. Correctly identifying these is crucial for effective literature searches and procurement.

- IUPAC Name: 2-bromo-1-(oxan-4-yl)ethanone^[1]
- Common Synonyms:

- Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)[2][3]
- 2-Bromo-1-(tetrahydro-pyran-4-yl)-ethanone[2][3]
- 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one[2][3]
- 2-bromo-1-tetrahydro-2H-pyran-4-ylethanone[4]
- EOS-61642[2][3]

Key Identifiers:

- CAS Number: 141095-78-5[1][2]
- Molecular Formula: C₇H₁₁BrO₂[1][2]
- InChIKey: HYZSWXALTGLKSD-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of **2-Bromo-1-(oxan-4-yl)ethan-1-one** are essential for its handling, storage, and use in reactions. The data presented below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	207.06 g/mol	[1]
Exact Mass	205.994 g/mol	[1][2]
Physical Form	White to light yellow solid	[3][4]
Melting Point	50-53 °C	[2][3]
Boiling Point	271.1 ± 30.0 °C (Predicted)	[2][3]
Density	1.458 ± 0.06 g/cm ³ (Predicted)	[2][3]
Purity	Typically ≥95%	[5][6]

Structural Analogs and Related Compounds

The reactivity of **2-Bromo-1-(oxan-4-yl)ethan-1-one** is primarily defined by the α -bromo ketone functional group. This motif is found in a wide array of chemical structures used in organic synthesis. Understanding these analogs provides context for the potential applications and reaction pathways of the title compound.

- Aromatic Analogs: The oxane ring can be replaced by various aromatic systems. These compounds are common intermediates for pharmaceuticals and materials science.
 - 2-Bromo-1-(4-chlorophenyl)ethan-1-one[7]
 - 2-Bromo-1-(4-bromophenyl)ethan-1-one[8]
 - 2-Bromo-1-(4-methoxyphenyl)ethanone[9]
 - 2-Bromo-1-(4-hydroxyphenyl)ethanone[10]
 - 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one[11]
- Heterocyclic Analogs: The core structure is also found with other heterocyclic rings, which are prevalent in drug discovery.
 - 2-Bromo-1-(morpholin-4-yl)ethan-1-one[12]
 - 1-(2-Bromopyridin-4-yl)ethan-1-one[13]
 - 2-Bromo-1-(pyridin-4-yl)ethan-1-one[14]
 - 2-bromo-1-(furan-2-yl)ethan-1-one

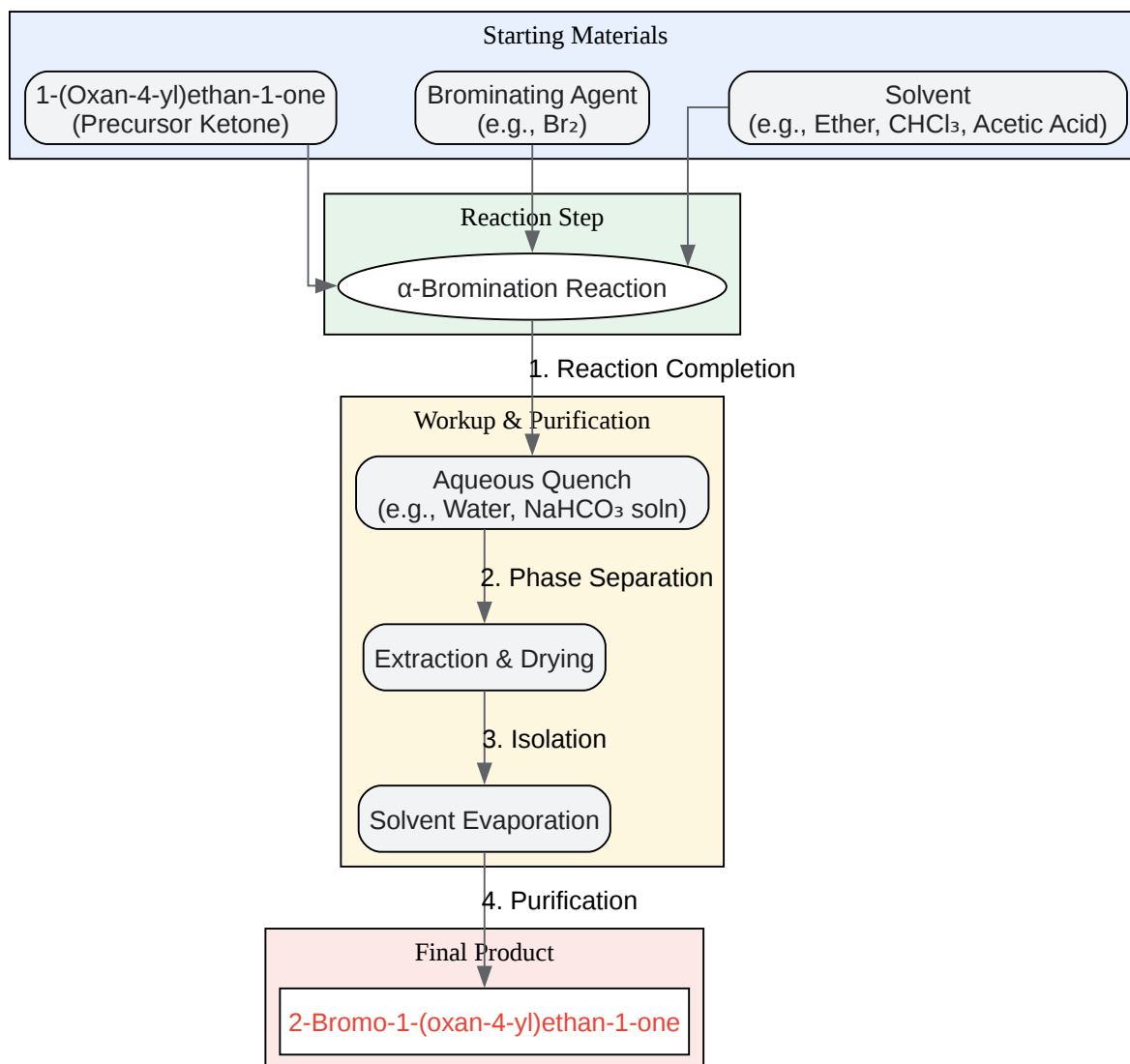
The oxane ring itself is a desirable feature in medicinal chemistry. Saturated heterocycles like oxane can improve physicochemical properties such as solubility while providing a three-dimensional structure that can lead to better target selectivity.[15]

Synthesis, Reactivity, and Experimental Protocols

4.1. Synthetic Pathway: α -Bromination of Ketones

The most common and direct method for synthesizing **2-Bromo-1-(oxan-4-yl)ethan-1-one** is via the α -bromination of its corresponding ketone precursor, 1-(oxan-4-yl)ethan-1-one. This reaction is a cornerstone of organic synthesis for producing α -halo ketones.^[11] The process typically involves the reaction of the ketone with a brominating agent, such as elemental bromine (Br_2), often in a suitable solvent and sometimes with an acid catalyst.^{[10][16]}

The general workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of α -bromo ketones.

4.2. Causality of the Reaction Mechanism

The α -bromination of a ketone proceeds through the formation of an enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group makes the α -protons acidic. In the presence of an acid catalyst, the ketone is in equilibrium with its enol tautomer. This enol is electron-rich and readily attacks the electrophilic bromine, leading to the formation of the α -bromo ketone and regeneration of the acid catalyst. This reactivity makes α -bromo ketones highly valuable synthetic intermediates.^[11]

4.3. Detailed Experimental Protocol (Exemplar)

The following protocol is a representative procedure adapted from established methods for the α -bromination of similar ketones.^{[10][16]} Note: This is a generalized protocol and should be optimized for specific laboratory conditions.

- **Preparation:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(oxan-4-yl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform (approx. 5-10 mL per gram of ketone).^{[10][16]}
- **Reaction Initiation:** Cool the solution in an ice bath to 0-10 °C.
- **Bromination:** Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred ketone solution via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.^[17]
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.^[16]
- **Quenching:** Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate until the reddish-brown color disappears.^[18]
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.^[16]
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.^[16]

- Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure **2-Bromo-1-(oxan-4-yl)ethan-1-one**.

4.4. Reactivity and Synthetic Utility

The primary site of reactivity in **2-Bromo-1-(oxan-4-yl)ethan-1-one** is the electrophilic carbon atom bonded to the bromine. This C-Br bond is activated by the adjacent carbonyl group, making the compound an excellent substrate for nucleophilic substitution reactions (S_N1 and S_N2 mechanisms).^{[11][19]} This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, azides), making it a versatile precursor for synthesizing:

- Heterocyclic compounds (e.g., thiazoles, indoles).^[11]
- Adrenaline-type drug analogs.^[10]
- Complex molecules where the oxane moiety is desired for its pharmacological properties.

Safety and Handling

As an α -bromo ketone, this compound is a reactive and hazardous chemical that requires careful handling.

GHS Hazard Statements:

- H302: Harmful if swallowed^{[1][2]}
- H315: Causes skin irritation^{[1][2]}
- H319: Causes serious eye irritation^{[1][2]}
- H335: May cause respiratory irritation^{[1][2]}
- Some suppliers also list H314: Causes severe skin burns and eye damage^[6]

Handling and Storage Precautions:

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.[2] Avoid breathing dust, fumes, or vapors.[2]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C).[3][4]

Conclusion

2-Bromo-1-(oxan-4-yl)ethan-1-one is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its dual functionality—a desirable oxane scaffold and a reactive α -bromo ketone handle—provides a reliable entry point for the synthesis of complex molecular targets. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. The protocols and data presented in this guide are intended to empower researchers to leverage this key building block in their scientific endeavors.

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